molecular formula C12H13BrN2O3S B12062107 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B12062107
M. Wt: 345.21 g/mol
InChI Key: YNWSWWUSPZNGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromothiophene moiety, a tetrahydropyrimidine ring, and a carboxylic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromothiophene Moiety: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Construction of the Tetrahydropyrimidine Ring: The bromothiophene derivative is then reacted with appropriate reagents to form the tetrahydropyrimidine ring. This step often involves the use of urea or thiourea and a suitable aldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in heterocyclic chemistry.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromothiophene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyrimidine ring can form hydrogen bonds with target molecules. The ester group may enhance the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromothiophene moiety allows for versatile chemical modifications, while the tetrahydropyrimidine ring provides a stable scaffold for various applications.

Properties

Molecular Formula

C12H13BrN2O3S

Molecular Weight

345.21 g/mol

IUPAC Name

ethyl 4-(4-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13BrN2O3S/c1-3-18-11(16)9-6(2)14-12(17)15-10(9)8-4-7(13)5-19-8/h4-5,10H,3H2,1-2H3,(H2,14,15,17)

InChI Key

YNWSWWUSPZNGOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CS2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.